molecular formula C11H11NO2 B6204768 5,8-dimethoxyisoquinoline CAS No. 55087-23-5

5,8-dimethoxyisoquinoline

Cat. No. B6204768
CAS RN: 55087-23-5
M. Wt: 189.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dimethoxyisoquinoline, also known as 5,8-DMQ, is a naturally occurring alkaloid found in many plants throughout the world. It is an important component of many traditional medicines and is used in various scientific research applications. It is known to have a wide range of biochemical and physiological effects, and can be synthesized in the lab using various methods.

Scientific Research Applications

5,8-dimethoxyisoquinoline has been used in various scientific research applications, such as the study of the mechanism of action of drugs, the study of the biochemical and physiological effects of drugs, and the study of drug metabolism. It has also been used in the study of the structure and function of enzymes, and in the study of the regulation of gene expression.

Mechanism of Action

The exact mechanism of action of 5,8-dimethoxyisoquinoline is not yet fully understood. However, it is believed to interact with a variety of receptors in the body, including opioid receptors, serotonin receptors, and dopamine receptors. It is also known to interact with enzymes involved in the metabolism of drugs, and to affect the expression of genes involved in drug metabolism.
Biochemical and Physiological Effects
5,8-dimethoxyisoquinoline has a wide range of biochemical and physiological effects. It is known to have analgesic, anti-inflammatory, and antispasmodic effects. It is also known to have sedative, anxiolytic, and antidepressant effects. In addition, it is known to have anti-cancer effects, and to have an inhibitory effect on the growth of tumors.

Advantages and Limitations for Lab Experiments

The use of 5,8-dimethoxyisoquinoline in lab experiments has several advantages. It is relatively easy to synthesize in the lab, and is relatively inexpensive. In addition, it has a wide range of biochemical and physiological effects, making it useful for studying the effects of drugs on the body. However, there are also some limitations to its use in lab experiments. For example, it is not water-soluble, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for the use of 5,8-dimethoxyisoquinoline in scientific research. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to explore its potential therapeutic applications, such as its potential use in the treatment of cancer or other diseases. Finally, further research could be conducted to explore its potential applications in drug design and drug delivery.

Synthesis Methods

5,8-dimethoxyisoquinoline can be synthesized in the lab using two main methods: the Pictet-Spengler reaction and the Doebner-Miller reaction. The Pictet-Spengler reaction involves the condensation of a phenolic compound and an aldehyde in the presence of an acid catalyst, followed by a cyclization reaction. The Doebner-Miller reaction involves the reaction of an aldehyde and an aromatic amine in the presence of a base catalyst. Both reactions produce 5,8-dimethoxyisoquinoline in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5,8-dimethoxyisoquinoline can be achieved through a multi-step process involving the condensation of an appropriate aldehyde with an amine followed by cyclization and methylation reactions.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethylamine", "methyl iodide", "sodium hydroxide", "acetic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde with ethylamine in the presence of acetic acid to form 2,5-dimethoxy-N-ethylbenzamide.", "Step 2: Cyclization of 2,5-dimethoxy-N-ethylbenzamide with sodium hydroxide to form 5,8-dimethoxyisoquinoline.", "Step 3: Methylation of 5,8-dimethoxyisoquinoline with methyl iodide in the presence of sodium hydroxide to form 5,8-dimethoxyisoquinoline methyl ether." ] }

CAS RN

55087-23-5

Product Name

5,8-dimethoxyisoquinoline

Molecular Formula

C11H11NO2

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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